![molecular formula C26H28N2O5 B3825135 9-(benzylamino)-3,3-dimethyl-2,4-dihydro-1H-acridin-1-ol;(Z)-but-2-enedioic acid](/img/structure/B3825135.png)
9-(benzylamino)-3,3-dimethyl-2,4-dihydro-1H-acridin-1-ol;(Z)-but-2-enedioic acid
Overview
Description
9-(benzylamino)-3,3-dimethyl-2,4-dihydro-1H-acridin-1-ol;(Z)-but-2-enedioic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an acridine core, which is known for its biological activity, and a benzylamino group, which can influence its reactivity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(benzylamino)-3,3-dimethyl-2,4-dihydro-1H-acridin-1-ol typically involves multi-step organic reactions. One common method includes the condensation of 3,3-dimethylacrylic acid with benzylamine under acidic conditions to form the intermediate. This intermediate is then cyclized to form the acridine core. The final step involves the reduction of the acridine derivative to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
9-(benzylamino)-3,3-dimethyl-2,4-dihydro-1H-acridin-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation typically yields quinone derivatives, while reduction can produce various hydrogenated acridine compounds.
Scientific Research Applications
Chemistry
In chemistry, 9-(benzylamino)-3,3-dimethyl-2,4-dihydro-1H-acridin-1-ol is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound has shown potential in interacting with DNA and proteins, making it a candidate for studying molecular interactions and developing new therapeutic agents.
Medicine
In medicine, derivatives of this compound are being explored for their potential anti-cancer and anti-microbial properties. The acridine core is known for its ability to intercalate with DNA, which can inhibit the proliferation of cancer cells.
Industry
Industrially, this compound can be used in the development of dyes and pigments due to its stable and vibrant color properties.
Mechanism of Action
The mechanism of action of 9-(benzylamino)-3,3-dimethyl-2,4-dihydro-1H-acridin-1-ol involves its interaction with molecular targets such as DNA and proteins. The acridine core can intercalate with DNA, disrupting its function and leading to cell death. The benzylamino group can enhance the compound’s binding affinity to specific proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: A well-known dye that also intercalates with DNA.
Proflavine: Another acridine derivative with anti-microbial properties.
Quinacrine: Used as an anti-malarial drug and has a similar acridine core.
Uniqueness
What sets 9-(benzylamino)-3,3-dimethyl-2,4-dihydro-1H-acridin-1-ol apart is its benzylamino group, which can significantly alter its chemical reactivity and biological interactions compared to other acridine derivatives. This unique feature makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
9-(benzylamino)-3,3-dimethyl-2,4-dihydro-1H-acridin-1-ol;(Z)-but-2-enedioic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O.C4H4O4/c1-22(2)12-18-20(19(25)13-22)21(16-10-6-7-11-17(16)24-18)23-14-15-8-4-3-5-9-15;5-3(6)1-2-4(7)8/h3-11,19,25H,12-14H2,1-2H3,(H,23,24);1-2H,(H,5,6)(H,7,8)/b;2-1- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPBYISQKGOTCM-BTJKTKAUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=C(C3=CC=CC=C3N=C2C1)NCC4=CC=CC=C4)O)C.C(=CC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(C2=C(C3=CC=CC=C3N=C2C1)NCC4=CC=CC=C4)O)C.C(=C\C(=O)O)\C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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